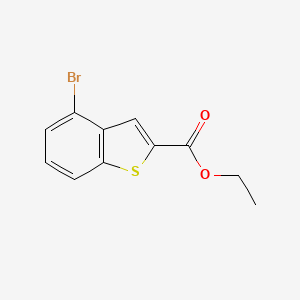

Ethyl 4-bromo-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S . It has a molecular weight of 285.16 . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

Ethyl 4-bromo-1-benzothiophene-2-carboxylate is a solid compound . It should be stored at 2-8°C in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antiinflammatory Agents : The conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds exhibiting promising antibacterial and antifungal activities, as well as anti-inflammatory properties, highlights its utility in pharmaceutical research (Narayana et al., 2006). These findings indicate potential pathways for developing new therapeutic agents.

Kinetic Resolution and Drug Synthesis : Ethyl 1,4-benzodioxan-2-carboxylate, serving as an intermediate in the production of drug doxazosin mesylate, showcases the importance of such ethyl carboxylate compounds in the synthesis of clinically relevant drugs (Kasture et al., 2005).

Photophysical and Singlet Oxygen Activation Properties : The study of ethyl 2-arylthiazole-5-carboxylates derived from ethyl 2-iodothiazole-5-carboxylate for their photophysical properties and as singlet-oxygen sensitizers underlines the role of such compounds in photodynamic therapy and as photochemical research tools (Amati et al., 2010).

Material Science and Polymer Research

- Thermoreversible Polymerization : Benzofulvene derivatives, related in structural complexity to ethyl 4-bromo-1-benzothiophene-2-carboxylate, exhibit spontaneous thermoreversible polymerization. This characteristic has implications for the development of smart materials with applications in nanotechnology and materials science (Cappelli et al., 2007).

Chemical Synthesis and Methodology

One-Pot Synthesis Techniques : The development of efficient protocols for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, showcasing the compound's utility in streamlining chemical synthesis processes, highlights the versatility of ethyl carboxylate intermediates (Li & Wang, 2014).

Bromination Techniques : Direct bromination methods for ethyl 5-alkylthiophene-2-carboxylates, leading to ethyl 5-alkyl-4-bromothiophene-2-carboxylates, illustrate the compound's relevance in synthetic organic chemistry, particularly in halogenation reactions (Taydakov & Krasnoselskiy, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-bromo-1-benzothiophene-2-carboxylate . .

Propiedades

IUPAC Name |

ethyl 4-bromo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACFTWLVHQBGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

thiazine](/img/structure/B2957278.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)

![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)

![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)